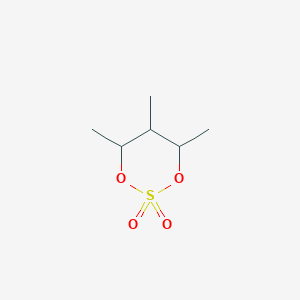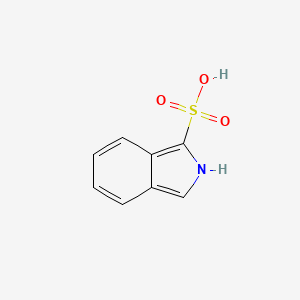
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) is a chemical compound with the molecular formula C12H18Br3N3O3 It is a triazine derivative, characterized by the presence of three bromopropanone groups attached to a triazinane ring
Preparation Methods
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) typically involves the reaction of 1,3,5-triazinane with 3-bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new biochemical assays and probes.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanone groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The triazinane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds to 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) include:
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethanone): This compound has a similar structure but with shorter bromoethanone groups.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: This compound features acrylate groups instead of bromopropanone groups.
1,3,5-Tris(3-dimethylaminopropyl)hexahydro-s-triazine: This compound has dimethylaminopropyl groups attached to the triazinane ring.
Properties
CAS No. |
65174-72-3 |
|---|---|
Molecular Formula |
C12H18Br3N3O3 |
Molecular Weight |
492.00 g/mol |
IUPAC Name |
1-[3,5-bis(3-bromopropanoyl)-1,3,5-triazinan-1-yl]-3-bromopropan-1-one |
InChI |
InChI=1S/C12H18Br3N3O3/c13-4-1-10(19)16-7-17(11(20)2-5-14)9-18(8-16)12(21)3-6-15/h1-9H2 |
InChI Key |
UYNTZRFVDTZUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C(=O)CCBr)C(=O)CCBr)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)





